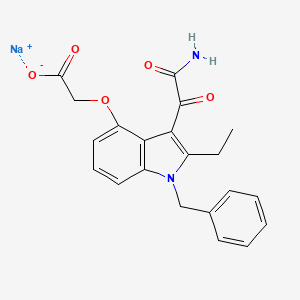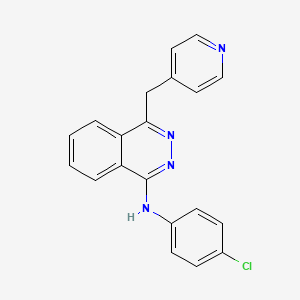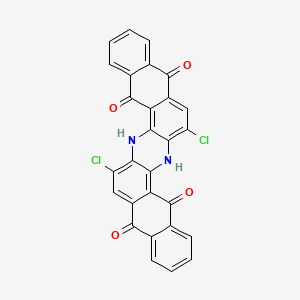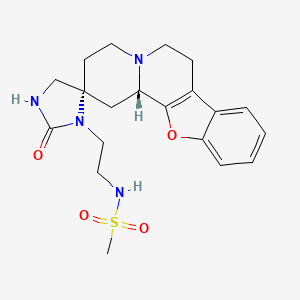
Vorapaxar
Vue d'ensemble
Description
Vorapaxar est un antagoniste puissant, sélectif et compétitif du récepteur 1 activé par la protéase (PAR-1), qui est un récepteur de la thrombine. Il est principalement utilisé pour réduire les événements cardiovasculaires thrombotiques chez les patients ayant des antécédents d'infarctus du myocarde ou de maladie artérielle périphérique . This compound est commercialisé sous le nom de marque Zontivity et a été développé par Merck & Co .
Applications De Recherche Scientifique
Vorapaxar has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of PAR-1 antagonists and their synthesis.
Biology: In biological research, this compound is used to study the role of PAR-1 in platelet aggregation and thrombotic events.
Medicine: this compound is clinically used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
Mécanisme D'action
Vorapaxar exerts its effects by inhibiting the protease-activated receptor 1 (PAR-1) on platelets. PAR-1 is a G-protein coupled receptor that is activated by thrombin, leading to platelet aggregation and thrombus formation. By blocking PAR-1, this compound prevents thrombin-induced platelet activation, thereby reducing the risk of thrombotic events . The inhibition is reversible and highly selective for PAR-1, without affecting other platelet activation pathways .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response .
Cellular Effects
Vorapaxar has been shown to inhibit thrombin-mediated platelet activation . This inhibition of platelet activation is crucial as it prevents thrombotic cardiovascular events in patients with a history of MI or PAD .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the protease-activated receptor-1 (PAR-1) expressed on platelets . This inhibition prevents thrombin-related platelet aggregation .
Temporal Effects in Laboratory Settings
This compound displays significant inhibition of platelet aggregation that remains for up to 4 weeks after discontinuation due to the very long elimination half-life .
Metabolic Pathways
This compound is metabolized to its major circulating metabolite, M20, and its predominant metabolite excreted into feces, M19, by CYP3A4 and CYP 2J2 .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. As a small molecule drug, this compound likely diffuses across cell membranes to reach its target, the protease-activated receptor-1 (PAR-1) on platelets .
Méthodes De Préparation
Vorapaxar est synthétisé par une série de réactions organiques complexes. La synthèse implique la construction d'un échafaudage tricyclique dérivé de l'himbacine, qui est essentiel à son activité en tant qu'antagoniste du PAR-1 . La voie de synthèse comprend généralement :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que le (±)-3-butyne-2-ol.
Étapes clés : Les étapes clés impliquent la formation de la structure cyclique tricyclique par une série de cyclisations et de transformations de groupes fonctionnels.
Conditions de réaction : Les réactions sont effectuées dans des conditions contrôlées, nécessitant souvent des catalyseurs et des réactifs spécifiques pour obtenir la stéréochimie et le rendement souhaités.
Production industrielle : La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire pour produire le composé en grandes quantités tout en maintenant la pureté et la cohérence.
Analyse Des Réactions Chimiques
Vorapaxar subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de this compound.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé modèle dans l'étude des antagonistes du PAR-1 et de leur synthèse.
Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle du PAR-1 dans l'agrégation plaquettaire et les événements thrombotiques.
Médecine : this compound est utilisé en clinique pour réduire le risque d'événements cardiovasculaires thrombotiques chez les patients ayant des antécédents d'infarctus du myocarde ou de maladie artérielle périphérique.
5. Mécanisme d'action
This compound exerce ses effets en inhibant le récepteur 1 activé par la protéase (PAR-1) sur les plaquettes. Le PAR-1 est un récepteur couplé aux protéines G qui est activé par la thrombine, conduisant à l'agrégation plaquettaire et à la formation de thrombus. En bloquant le PAR-1, this compound empêche l'activation plaquettaire induite par la thrombine, réduisant ainsi le risque d'événements thrombotiques . L'inhibition est réversible et hautement sélective pour le PAR-1, sans affecter les autres voies d'activation plaquettaire .
Comparaison Avec Des Composés Similaires
Vorapaxar est unique parmi les agents antiplaquettaires en raison de son inhibition sélective du PAR-1. Des composés similaires comprennent :
Ticagrélor : Un autre antagoniste du récepteur P2Y12 avec un mécanisme d'action différent de celui de this compound.
Prasugrel : Semblable au clopidogrel, il inhibe le récepteur P2Y12 mais a un profil pharmacocinétique différent.
L'unicité de this compound réside dans sa capacité à inhiber sélectivement le PAR-1, offrant un mécanisme supplémentaire pour réduire les événements thrombotiques chez les patients qui peuvent ne pas répondre adéquatement aux autres thérapies antiplaquettaires .
Propriétés
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009336 | |
| Record name | Vorapaxar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |
| Record name | Vorapaxar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
618385-01-6 | |
| Record name | Vorapaxar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vorapaxar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vorapaxar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vorapaxar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORAPAXAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Vorapaxar?
A1: this compound is a highly selective and reversible antagonist of protease-activated receptor-1 (PAR-1) expressed on platelets. [] It competitively inhibits thrombin from binding to the PAR-1 receptor, effectively blocking thrombin-induced platelet activation and subsequent aggregation. [, , ]
Q2: How does this compound differ from other antiplatelet agents like Aspirin or P2Y12 inhibitors?
A2: Unlike Aspirin, which inhibits cyclooxygenase-1, or P2Y12 inhibitors, which block the P2Y12 receptor on platelets, this compound specifically targets the PAR-1 receptor, providing a unique mechanism for inhibiting thrombin-mediated platelet activation. [, , , ]
Q3: What are the downstream effects of PAR-1 antagonism by this compound?
A3: By blocking PAR-1, this compound inhibits several key steps in platelet activation, including:
- Reduced platelet aggregation: this compound effectively diminishes platelet aggregation induced by thrombin, even in the presence of other agonists like collagen, ADP, and TRAP. [, , ]
- Inhibition of signaling cascades: this compound interrupts downstream signaling events triggered by PAR-1 activation, such as calcium mobilization, Rap1 activation, and pleckstrin phosphorylation, ultimately leading to reduced αIIbβ3 activation and platelet aggregation. [, ]
Q4: Describe the absorption and distribution of this compound.
A4: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Food intake might modestly increase its area under the curve (AUC) and Cmax while slightly delaying Tmax. [] this compound exhibits a large volume of distribution, suggesting extensive distribution into tissues. []
Q5: What is the metabolic fate of this compound?
A5: this compound is primarily metabolized by cytochrome P450 (CYP3A4) enzymes in the liver, resulting in the formation of its active metabolite, SCH 2046273 (M20). [, ]
Q6: How is this compound eliminated from the body?
A6: this compound and its metabolite are primarily eliminated through the fecal route, with an elimination half-life of approximately 3-4 days for this compound and a similar range for its metabolite. [, ]
Q7: Does the pharmacokinetic profile of this compound differ between ethnicities?
A7: Based on a comparative study, the pharmacokinetic profiles of this compound and its metabolite, as well as the metabolite/parent ratios, appear comparable between healthy Chinese and Western populations. []
Q8: How do potent CYP3A4 inhibitors or inducers affect this compound exposure?
A8: Co-administration with potent CYP3A4 inhibitors like Ketoconazole can approximately double the steady-state AUC and Cmax of this compound. [] Conversely, potent inducers like Rifampin can decrease this compound exposure by approximately 50%. []
Q9: Does this compound affect the QT interval?
A9: In a dedicated study involving healthy volunteers, single-dose administration of this compound 120 mg showed no significant effect on the QTcF interval, suggesting a low risk of QT prolongation. []
Q10: What clinical trials have been conducted to evaluate this compound?
A10: Two major Phase III clinical trials, TRACER and TRA 2°P-TIMI 50, have assessed the efficacy and safety of this compound:
- TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial involved patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). [, , ]
- TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events-TIMI 50): This trial enrolled patients with a history of myocardial infarction (MI), peripheral artery disease (PAD), or stroke. [, , , , , , ]
Q11: What are the primary safety concerns associated with this compound?
A11: The most significant safety concern with this compound is an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with a history of stroke or transient ischemic attack (TIA). [, , , , , , , ] Therefore, this compound is contraindicated in these patient populations.
Q12: What is the role of this compound in patients with coronary artery bypass grafting (CABG)?
A12: A sub-analysis of TRA 2°P-TIMI 50 data indicated that this compound significantly reduced the risk of recurrent major cardiovascular events in patients with a history of CABG. [] While bleeding risk appeared similar to the overall trial population, further research is needed to fully assess its safety and efficacy in this specific group.
Q13: Does body weight influence the efficacy or safety of this compound?
A13: Analysis of TRA 2°P-TIMI 50 and TRACER data suggests a potential association between low body weight and reduced efficacy of this compound, although further investigation is needed to confirm this observation. [, ] Regarding safety, both trials indicate higher bleeding rates in patients with low body weight, raising concerns about potential dose adjustments in this group. []
Q14: What are potential future research directions for this compound?
A14: Future research should explore:
- Optimal this compound dosing: Investigate whether dose adjustments based on factors like body weight, age, or renal function are necessary to optimize efficacy and minimize bleeding risk. []
- Combination therapies: Evaluate the efficacy and safety of this compound in combination with newer antiplatelet agents like Ticagrelor or Cangrelor. [, ]
- Biomarkers: Identify biomarkers that can predict this compound's efficacy, monitor treatment response, or identify patients at high risk of bleeding. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole](/img/structure/B1682188.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole](/img/structure/B1682189.png)





![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
